4-Nitrophenyl-beta-D-glucuronic acid, sodium salt 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524705
InChI: InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1
SMILES:
Molecular Formula: C12H13NNaO9
Molecular Weight: 338.22 g/mol

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

CAS No.:

Cat. No.: VC16524705

Molecular Formula: C12H13NNaO9

Molecular Weight: 338.22 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt -

Specification

Molecular Formula C12H13NNaO9
Molecular Weight 338.22 g/mol
Standard InChI InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1
Standard InChI Key TYPCHILOPWVGQJ-BLKPXHQLSA-N
Isomeric SMILES C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na]
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt possesses the molecular formula C₁₂H₁₃NNaO₉ (or C₁₂H₁₄NNaO₉ in certain hydration states) . Its structure comprises a beta-D-glucuronic acid unit linked via a glycosidic bond to a 4-nitrophenyl group, with the sodium ion stabilizing the carboxylate moiety. This configuration enhances water solubility, critical for its biochemical utility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight338.22–339.23 g/mol
AppearanceLight yellow to yellow crystalline solid
Melting Point150–153°C
SolubilityWater, DMSO, DMF
Storage Conditions-25°C to -15°C, dry, inert atmosphere

Discrepancies in reported molecular weights (338.22 vs. 339.23 g/mol) likely stem from variations in hydration states or counterion accounting . The compound’s hygroscopicity necessitates stringent storage protocols to prevent decomposition .

Spectroscopic and Chromatographic Profiles

The compound exhibits a UV-Vis absorption peak at 302 nm for the 4-nitrophenyl group, shifting to 402–410 nm upon enzymatic hydrolysis to 4-nitrophenol . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) analyses confirm purity ≥98%, with TLC Rf values dependent on solvent systems .

Synthesis and Production

Synthetic Pathways

The synthesis involves a multi-step process:

  • Acetylation of D-glucose: Protection of hydroxyl groups via acetic anhydride.

  • Condensation with p-nitrophenol: Formation of the glycosidic bond under acidic or basic catalysis.

  • Deprotection and salt formation: Removal of acetyl groups and neutralization with sodium hydroxide .

Optimization of reaction conditions (e.g., temperature, catalyst concentration) improves yields, which typically range from 60% to 75%.

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to enhance reproducibility. Post-synthesis purification via recrystallization or column chromatography ensures compliance with pharmacopeial standards .

Biochemical Mechanisms and Enzyme Interactions

Glucuronidation in Drug Metabolism

As a substrate for UDP-glucuronosyltransferases (UGTs), this compound facilitates the conjugation of glucuronic acid to xenobiotics, increasing their hydrophilicity for renal excretion. For example, UGT1A1-mediated glucuronidation of bilirubin parallels its role in drug detoxification, making it a surrogate for hepatic function studies .

Beta-Glucuronidase Assays

In diagnostic settings, the compound is hydrolyzed by beta-glucuronidase (GUS), releasing 4-nitrophenol quantifiable at 405 nm (ε = 18,300 M⁻¹cm⁻¹) . This reaction underpins assays for:

  • Coliform detection in water: GUS activity indicates fecal contamination .

  • Cancer biomarker studies: Elevated GUS levels in tumors .

Applications in Pharmaceutical and Diagnostic Research

Drug Development

  • Enzyme kinetics: Determines Km and Vmax of UGT isoforms for drug candidate profiling.

  • Toxicity screening: Identifies compounds requiring glucuronidation for detoxification.

Diagnostic Tools

  • Liver function tests: Impaired glucuronidation correlates with hepatic dysfunction .

  • Beta-glucuronidase inhibitors: Screens for agents reducing enzyme activity in inflammatory diseases .

Industrial and Environmental Utilization

Environmental Bioremediation

Assesses microbial degradation of glucuronide-conjugated pollutants in soil and water, guiding bioremediation strategies .

Analytical Methodologies and Quality Control

Spectrophotometric Quantification

Hydrolysis kinetics monitored at 405 nm (4-nitrophenol release) using microplate readers, enabling high-throughput screening .

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